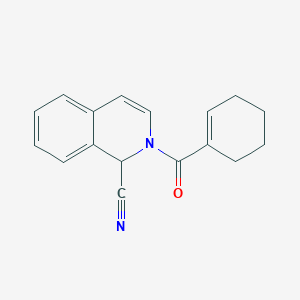

2-(cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile

Description

2-(Cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile is a heterocyclic compound featuring an isoquinoline core substituted with a cyclohexene-carbonyl group at position 2 and a nitrile group at position 1. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Crystallographic data for such compounds are often refined using programs like SHELXL, which is widely employed for small-molecule structural analysis .

Properties

Molecular Formula |

C17H16N2O |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

2-(cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile |

InChI |

InChI=1S/C17H16N2O/c18-12-16-15-9-5-4-6-13(15)10-11-19(16)17(20)14-7-2-1-3-8-14/h4-7,9-11,16H,1-3,8H2 |

InChI Key |

TWPVSKQOCKYSJE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)C(=O)N2C=CC3=CC=CC=C3C2C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexene with a carbonyl chloride to form the cyclohexene-1-carbonyl intermediate . This intermediate is then reacted with isoquinoline and a nitrile source under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce other functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which 2-(cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but typically include interactions with proteins and other biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key analogs include:

2-(Benzoyl)-1H-isoquinoline-1-carbonitrile (CAS 844-25-7) Structure: Replaces the cyclohexene-carbonyl group with a benzoyl moiety. Properties: Higher aromaticity due to the benzene ring, leading to increased planarity and conjugation. The benzoyl group enhances π-π stacking interactions compared to the cyclohexene derivative. Computational Data: cLogP = 3.149, polar surface area = 44.1 Ų, and solubility (cLogS = -3.737) .

6-Oxocyclohex-1-ene-1-carbonitrile Structure: Shares the cyclohexene-carbonitrile motif but lacks the isoquinoline backbone. Spectroscopic Data: ¹H-NMR reveals deshielded protons adjacent to the nitrile group (δ ~6.5–7.0 ppm for olefinic protons), suggesting similar electronic effects in the main compound .

Ethyl 2-Amino-1-cyclohexene-1-carboxylate Structure: Cyclohexene ring with an amino and ester group instead of nitrile and carbonyl.

Physicochemical Properties

Biological Activity

2-(Cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : C_{13}H_{11}N_{2}O

- Molecular Weight : 213.24 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, particularly in neuropharmacology and as an anti-cancer agent.

Neuropharmacological Effects

Studies have demonstrated that this compound may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibitors of AChE are often explored for their potential in treating Alzheimer's disease.

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated, showing promising results in reducing oxidative stress in cellular models.

| Compound | Total Antioxidant Capacity (Trolox equivalent) | Reference |

|---|---|---|

| This compound | 0.88 ± 0.034 | |

| Curcumin | 6.53 ± 0.25 |

Case Studies

A recent study evaluated the effects of various isoquinoline derivatives, including this compound, on neurodegenerative conditions. The findings suggested that this compound not only inhibits AChE but also demonstrates a significant capacity to reduce amyloid-beta aggregation, which is a hallmark of Alzheimer's disease.

Study Findings

The following table summarizes the findings related to amyloid-beta aggregation inhibition:

| Compound | Aβ1–42 IC50 (µM) | % Inhibition at 10 µM | Reference |

|---|---|---|---|

| This compound | 4.28 ± 0.17 | 47% | |

| Curcumin | 6.53 ± 0.25 | 44% |

The proposed mechanism by which this compound exerts its effects involves the inhibition of key enzymes associated with neurodegeneration and oxidative stress. The interaction with AChE leads to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.